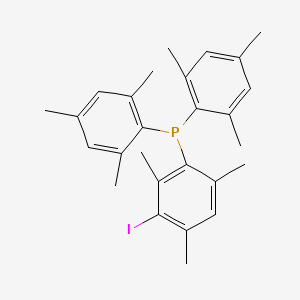
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane is a chemical compound with the molecular formula C27H32IP It is a phosphine derivative characterized by the presence of iodine and multiple methyl groups attached to the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane typically involves the reaction of (3-Iodo-2,4,6-trimethylphenyl)phosphine with 2,4,6-trimethylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can undergo reduction reactions to form different phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted phosphine derivatives.
Oxidation Reactions: Formation of phosphine oxides.
Reduction Reactions: Formation of reduced phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane is used as a ligand in coordination chemistry. It forms complexes with various metals, which are studied for their catalytic properties in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with metals makes it a candidate for transporting metal-based drugs to specific targets in the body.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique structural properties contribute to the development of materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of (3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane involves its interaction with molecular targets through coordination bonds. The phosphine group acts as a donor, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane
- Phenyl-bis(2,4,6-trimethylphenyl)borane
- Hydroxy-bis(2,4,6-trimethylphenyl)silane
Uniqueness
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The multiple methyl groups on the phenyl rings also contribute to its steric properties, influencing its behavior in chemical reactions and complex formation.
Eigenschaften
CAS-Nummer |
197144-69-7 |
|---|---|
Molekularformel |
C27H32IP |
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
(3-iodo-2,4,6-trimethylphenyl)-bis(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C27H32IP/c1-15-10-18(4)25(19(5)11-15)29(26-20(6)12-16(2)13-21(26)7)27-22(8)14-17(3)24(28)23(27)9/h10-14H,1-9H3 |
InChI-Schlüssel |
XGKQASCSFKZZJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C(=C(C=C3C)C)I)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)

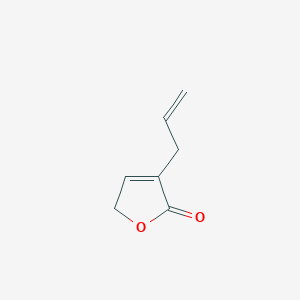
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
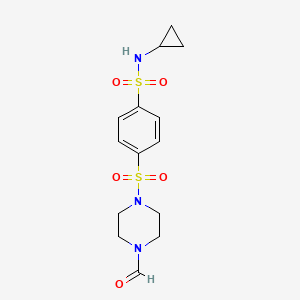
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
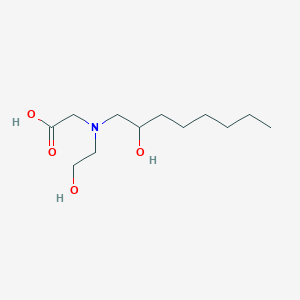
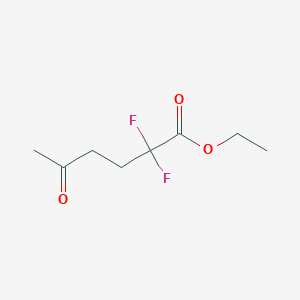
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
